Sulfasalazine 3-Isomer

Beschreibung

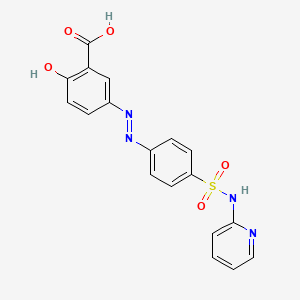

Structure

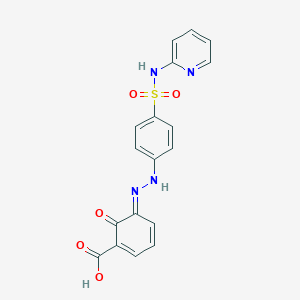

3D Structure

Eigenschaften

IUPAC Name |

2-hydroxy-3-[[4-(pyridin-2-ylsulfamoyl)phenyl]diazenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O5S/c23-17-14(18(24)25)4-3-5-15(17)21-20-12-7-9-13(10-8-12)28(26,27)22-16-6-1-2-11-19-16/h1-11,23H,(H,19,22)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQKGJJSJEOATBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=CC=CC(=C3O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50859505 | |

| Record name | Sulfasalazine 3-isomer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50859505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66364-71-4 | |

| Record name | Sulfasalazine 3-isomer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066364714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfasalazine 3-isomer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50859505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SULFASALAZINE 3-ISOMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/657BS640RM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of Sulfasalazine 3-Isomer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfasalazine, a disease-modifying antirheumatic drug (DMARD), is a cornerstone in the management of inflammatory bowel disease and rheumatoid arthritis. Its synthesis, however, can result in the formation of positional isomers, with the 3-isomer being a notable impurity. This technical guide provides a comprehensive overview of the chemical structure, properties, and relevant biological pathways of the sulfasalazine 3-isomer, 2-hydroxy-3-[[4-(pyridin-2-ylsulfamoyl)phenyl]diazenyl]benzoic acid. This document is intended to serve as a valuable resource for researchers and professionals involved in the development, analysis, and quality control of sulfasalazine and related compounds.

Chemical Structure and Identification

The this compound is a positional isomer of the active pharmaceutical ingredient, sulfasalazine (5-isomer). The key structural difference lies in the position of the azo linkage on the salicylic acid moiety. In the 3-isomer, the azo bridge is at the C3 position, whereas in sulfasalazine, it is at the C5 position.

Table 1: Chemical Identifiers for this compound [1]

| Identifier | Value |

| IUPAC Name | 2-hydroxy-3-[[4-(pyridin-2-ylsulfamoyl)phenyl]diazenyl]benzoic acid |

| CAS Number | 66364-71-4 |

| Molecular Formula | C₁₈H₁₄N₄O₅S |

| SMILES | C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=CC=CC(=C3O)C(=O)O |

| InChI Key | RQKGJJSJEOATBZ-UHFFFAOYSA-N |

Table 2: Physicochemical Properties of this compound [1]

| Property | Value |

| Molecular Weight | 398.4 g/mol |

| Monoisotopic Mass | 398.06849073 Da |

| XLogP3 | 3.3 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 8 |

| Rotatable Bond Count | 5 |

Synthesis and Isolation

The this compound is primarily formed as a by-product during the synthesis of sulfasalazine. The standard synthesis involves a two-step process: the diazotization of sulfapyridine followed by an azo coupling reaction with salicylic acid.

General Synthetic Pathway

The synthesis initiates with the diazotization of sulfapyridine using sodium nitrite in an acidic medium (typically hydrochloric acid) at low temperatures (0-5 °C) to form a reactive diazonium salt. This intermediate is then coupled with salicylic acid. The coupling reaction is sensitive to pH, and the position of the azo linkage on the salicylic acid ring is influenced by the reaction conditions. While the 5-position is favored, coupling at the 3-position can also occur, leading to the formation of the 3-isomer.

Experimental Protocol: General Synthesis of Sulfasalazine and Formation of the 3-Isomer

The following is a generalized protocol based on common synthetic procedures. Specific conditions may be optimized to alter the isomer ratio.

Materials:

-

Sulfapyridine

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (HCl)

-

Salicylic Acid

-

Sodium Hydroxide (NaOH)

-

Ice

Procedure:

-

Diazotization: Dissolve sulfapyridine in a dilute solution of hydrochloric acid, and cool the mixture to 0-5 °C in an ice bath. Slowly add an aqueous solution of sodium nitrite dropwise while maintaining the low temperature and stirring vigorously. The reaction progress can be monitored by testing for the presence of nitrous acid.

-

Coupling: In a separate vessel, dissolve salicylic acid in a dilute aqueous solution of sodium hydroxide. Cool this solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the cold salicylic acid solution with constant stirring. The pH of the reaction mixture should be maintained in the alkaline range to facilitate the coupling reaction.

-

Allow the reaction to proceed at a low temperature for several hours. The product, a mixture of sulfasalazine isomers, will precipitate out of the solution.

-

Isolation: The precipitate is collected by filtration, washed with cold water, and dried.

Separation and Purification

The separation of sulfasalazine from its 3-isomer and other impurities is crucial for obtaining a pure active pharmaceutical ingredient. High-performance liquid chromatography (HPLC) is the most effective technique for this purpose.

Experimental Protocol: HPLC Separation of Sulfasalazine Isomers

The following is a representative HPLC method for the separation of sulfasalazine and its impurities.

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV-Vis detector.

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed. The pH of the aqueous phase can be adjusted to optimize separation.

-

Flow Rate: A flow rate of 1.0 mL/min is a common starting point.

-

Detection: UV detection at a wavelength where both isomers have significant absorbance, typically around 360 nm.

-

Injection Volume: 10-20 µL.

Procedure:

-

Prepare standard solutions of purified sulfasalazine and, if available, the 3-isomer in a suitable solvent (e.g., a mixture of the mobile phase).

-

Prepare the sample solution by dissolving the crude sulfasalazine product in the same solvent.

-

Inject the standard and sample solutions into the HPLC system.

-

Monitor the chromatogram for the separation of the different isomers and impurities. The retention times will be specific to the exact conditions used.

-

For preparative separation, the scale of the chromatography can be increased, and fractions corresponding to the 3-isomer can be collected.

Spectroscopic and Chromatographic Characterization

The definitive identification of the this compound relies on a combination of spectroscopic and chromatographic techniques. A key study by Zalipsky et al. in 1978 reported the characterization of several impurities in sulfasalazine, including the 3-isomer, using a suite of analytical methods.[2] While the specific spectral data from this paper is not widely available, the methodologies used are standard for structural elucidation.

Table 3: Analytical Techniques for the Characterization of this compound [2]

| Technique | Purpose | Expected Observations |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorptions for O-H (hydroxyl and carboxylic acid), N-H (sulfonamide), C=O (carboxylic acid), S=O (sulfonamide), and aromatic C-H and C=C bonds. The fingerprint region would differ from the 5-isomer. |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Analysis of the conjugated system. | The λmax would be indicative of the extended π-electron system of the azo-linked aromatic rings. The exact value may differ slightly from the 5-isomer due to the change in substitution pattern. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Determination of the precise arrangement of atoms. | The proton and carbon NMR spectra would provide definitive evidence for the 3-substitution pattern on the salicylic acid ring through distinct chemical shifts and coupling patterns of the aromatic protons. |

| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation pattern. | The molecular ion peak would confirm the molecular formula. The fragmentation pattern would provide structural information, with characteristic fragments arising from the cleavage of the azo bond and other labile bonds. |

| Thin-Layer Chromatography (TLC) | Separation and preliminary identification. | The 3-isomer would exhibit a different Rf value compared to the 5-isomer on a given stationary phase with a specific mobile phase. |

Biological Context and Signaling Pathways

While the biological activity of the this compound has not been extensively studied as a separate entity, the parent drug, sulfasalazine, has a well-documented mechanism of action that involves its metabolism and subsequent effects on inflammatory signaling pathways.

Metabolic Activation of Sulfasalazine

Sulfasalazine is a prodrug that is largely unabsorbed in the upper gastrointestinal tract. Upon reaching the colon, gut bacteria cleave the azo bond, releasing its two active metabolites: 5-aminosalicylic acid (5-ASA) and sulfapyridine.

Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of sulfasalazine and its metabolites are, in part, attributed to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

Experimental Workflow

The following diagram outlines a logical workflow for the synthesis, isolation, and characterization of the this compound.

Conclusion

The this compound is a significant process-related impurity in the manufacturing of sulfasalazine. A thorough understanding of its chemical structure, properties, and the methods for its separation and characterization are essential for ensuring the quality, safety, and efficacy of the final drug product. This guide provides a foundational resource for scientists and researchers, summarizing the key technical aspects of this isomeric impurity. Further investigation into the specific biological activities of the 3-isomer may provide additional insights into the structure-activity relationships of this class of compounds.

References

An In-depth Technical Guide to the Synthesis and Characterization of Sulfasalazine 3-Isomer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfasalazine, a disease-modifying antirheumatic drug (DMARD), is synthesized through the diazotization of sulfapyridine and its subsequent coupling with salicylic acid. This process primarily yields the therapeutically active 5-isomer. However, the formation of positional isomers, including the 3-isomer, is a known occurrence and a critical consideration in the drug's manufacturing and quality control. This technical guide provides a comprehensive overview of the synthesis and detailed characterization of the sulfasalazine 3-isomer, an impurity officially designated as 3-[[P-(2-pyridylsulfamoyl) phenyl]-azo]salicylic acid. This document outlines the synthetic pathway, purification methods, and a full spectroscopic and chromatographic characterization of this isomer. All quantitative data are summarized in structured tables, and detailed experimental protocols are provided. Furthermore, key processes are visualized using Graphviz diagrams to facilitate a clear understanding of the experimental workflows.

Introduction

Sulfasalazine is a cornerstone in the management of inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease. Its synthesis involves an azo coupling reaction, which, while regioselective for the 5-position of salicylic acid, can also lead to the formation of the 3-isomer as a process-related impurity.[1] The presence and quantity of this isomer must be carefully monitored to ensure the purity, safety, and efficacy of the final drug product. Understanding the synthesis and physicochemical properties of the this compound is therefore of paramount importance for analytical method development, impurity profiling, and process optimization in pharmaceutical manufacturing.

This guide details the synthetic principles underlying the formation of the this compound, methods for its isolation and purification, and a comprehensive characterization using modern analytical techniques.

Synthesis of Sulfasalazine and the Formation of the 3-Isomer

The synthesis of sulfasalazine is a two-step process initiated by the diazotization of sulfapyridine, followed by an azo coupling reaction with salicylic acid. The regioselectivity of the coupling reaction is influenced by the reaction conditions, particularly the pH.

Reaction Pathway

The overall reaction scheme involves the conversion of the amino group of sulfapyridine into a diazonium salt, which then acts as an electrophile in an electrophilic aromatic substitution reaction with the activated ring of salicylic acid.

Experimental Protocol: Synthesis and Isolation of this compound

The following protocol is adapted from the general synthesis of sulfasalazine, with an emphasis on the conditions that may lead to the formation and subsequent isolation of the 3-isomer.

Step 1: Diazotization of Sulfapyridine

-

Suspend sulfapyridine (1 equivalent) in a solution of dilute hydrochloric acid.

-

Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.

-

Continue stirring for 30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt is confirmed by a positive test on starch-iodide paper.

Step 2: Azo Coupling with Salicylic Acid

-

In a separate vessel, dissolve salicylic acid (1 equivalent) in a dilute aqueous solution of sodium hydroxide.

-

Cool the salicylic acid solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the salicylic acid solution with vigorous stirring, maintaining the temperature below 5 °C. The pH of the reaction mixture should be maintained in the mildly acidic to neutral range to potentially favor 3-isomer formation, although alkaline conditions are typically used for the 5-isomer.[2]

-

After the addition is complete, continue stirring for 2-3 hours at a low temperature.

-

Acidify the resulting suspension with dilute hydrochloric acid to a pH of approximately 4-5 to precipitate the crude product containing both sulfasalazine isomers.

Step 3: Isolation and Purification of the 3-Isomer

The isolation of the this compound from the more abundant 5-isomer is a critical step and can be achieved through chromatographic techniques.

-

Filter the precipitated crude product and wash with cold water.

-

Dry the crude product under vacuum.

-

The separation of the isomers can be accomplished by Thin Layer Chromatography (TLC) or preparative High-Performance Liquid Chromatography (HPLC).[1]

-

TLC: Utilize silica gel plates with a suitable solvent system (e.g., a mixture of ethyl acetate, methanol, and ammonia) to achieve separation. The bands corresponding to the different isomers can be scraped and the compounds extracted.

-

Preparative HPLC: Employ a reverse-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol). Gradient elution may be necessary to achieve optimal separation.

-

Characterization of this compound

A comprehensive characterization of the isolated this compound is essential to confirm its structure and purity. This involves a combination of spectroscopic and chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary tool for assessing the purity of the isolated 3-isomer and for distinguishing it from the 5-isomer and other related impurities.

| Parameter | Condition |

| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic mixture of a buffered aqueous phase (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 360 nm) |

| Expected Outcome | A distinct peak for the 3-isomer with a different retention time from the 5-isomer. |

Table 1: Typical HPLC Parameters for the Analysis of Sulfasalazine Isomers.

Spectroscopic Characterization

Spectroscopic analysis provides definitive structural information for the this compound.

3.2.1. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

| Technique | Expected m/z |

| Electrospray Ionization (ESI-MS) | [M+H]⁺: ~399.08 |

| [M-H]⁻: ~397.07 |

Table 2: Expected Mass Spectrometry Data for this compound.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise connectivity of atoms in the molecule. The substitution pattern on the salicylic acid ring will result in a unique set of chemical shifts and coupling constants for the 3-isomer compared to the 5-isomer.

| Nucleus | Expected Chemical Shift Range (ppm) | Key Features |

| ¹H NMR | Aromatic protons: 6.5 - 8.5 | Distinct splitting patterns for the protons on the salicylic acid and sulfapyridine rings, confirming the 3-position of the azo linkage. |

| -OH and -COOH protons: >10 | Broad singlets, exchangeable with D₂O. | |

| ¹³C NMR | Aromatic carbons: 110 - 165 | Unique chemical shifts for the carbon atoms of the salicylic acid moiety, particularly C3, which is bonded to the azo group. |

| Carbonyl carbon (-COOH): >165 |

Table 3: Expected NMR Spectroscopic Data for this compound (in a suitable deuterated solvent like DMSO-d₆).

3.2.3. Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch (Carboxylic acid & Phenol) | 3400 - 2500 (broad) |

| C=O stretch (Carboxylic acid) | ~1700 - 1680 |

| N=N stretch (Azo) | ~1450 - 1400 |

| S=O stretch (Sulfonamide) | ~1350 and ~1160 |

Table 4: Key Infrared Absorption Bands for this compound.

3.2.4. UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated system of the molecule.

| Solvent | λmax (nm) |

| Methanol or Ethanol | Expected to be similar to the 5-isomer, with a major absorption band around 360 nm due to the extensive π-conjugation of the azo-benzene system.[3] |

Table 5: Expected UV-Visible Absorption Data for this compound.

Signaling Pathways and Biological Relevance

While sulfasalazine's therapeutic effects are primarily attributed to the 5-isomer and its metabolites, understanding the potential biological activities of the 3-isomer is crucial for a complete toxicological and pharmacological assessment. The signaling pathways modulated by sulfasalazine are complex and involve the inhibition of pro-inflammatory mediators.

Further research is required to determine if the 3-isomer interacts with these or other biological pathways.

Conclusion

The this compound is a significant process-related impurity in the manufacturing of sulfasalazine. Its synthesis is intrinsically linked to the main reaction, and its formation is influenced by reaction conditions such as pH. The isolation and purification of this isomer can be effectively achieved using chromatographic techniques. A thorough characterization using HPLC, MS, NMR, IR, and UV-Vis spectroscopy is essential for its unambiguous identification and for the development of robust analytical methods for quality control. This technical guide provides the foundational knowledge and detailed protocols necessary for researchers and drug development professionals to effectively manage and study this critical impurity.

References

The Unseen Isomer: A Technical Guide to the Discovery and Characterization of Sulfasalazine's Positional Isomers in Drug Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfasalazine, a cornerstone in the management of inflammatory bowel disease and rheumatoid arthritis, undergoes a complex synthesis process that can give rise to various impurities. Among these are positional isomers, molecules with the same chemical formula but different arrangements of atoms. This technical guide provides an in-depth exploration of the discovery, synthesis, and characterization of a key positional isomer of sulfasalazine, 3-[[p-(2-pyridylsulfamoyl)phenyl]azo]salicylic acid. We delve into the synthetic pathways, analytical methodologies for isolation and identification, and the potential biological implications of this isomeric impurity. This document serves as a comprehensive resource for researchers and professionals in drug development and quality control, offering detailed experimental protocols and a framework for further investigation into the pharmacological and toxicological profiles of these related substances.

Introduction

Sulfasalazine is a disease-modifying antirheumatic drug (DMARD) that functions as a prodrug, breaking down in the colon into its active metabolites, sulfapyridine and 5-aminosalicylic acid (5-ASA). The synthesis of sulfasalazine involves a critical azo coupling reaction between diazotized sulfapyridine and salicylic acid. The regioselectivity of this electrophilic aromatic substitution on the salicylic acid ring is paramount to the formation of the desired product, 5-[[p-(2-pyridylsulfamoyl)phenyl]azo]salicylic acid. However, under certain reaction conditions, electrophilic attack can occur at the carbon atom ortho to the hydroxyl group, leading to the formation of the positional isomer, 3-[[p-(2-pyridylsulfamoyl)phenyl]azo]salicylic acid.

The presence of such isomers, even in trace amounts, can have significant implications for the drug's efficacy and safety profile. Regulatory bodies mandate the identification and quantification of impurities in active pharmaceutical ingredients (APIs). This guide provides a detailed overview of the discovery and analysis of this critical positional isomer.

Synthesis and Formation of Positional Isomers

The formation of sulfasalazine and its positional isomer is a direct consequence of the azo coupling reaction conditions. The hydroxyl and carboxyl groups of salicylic acid are both ortho-, para-directing groups, but the hydroxyl group is a more potent activator. Electrophilic substitution is therefore most likely to occur at the positions ortho and para to the hydroxyl group.

General Synthesis of Sulfasalazine

The standard synthesis involves two main steps:

-

Diazotization of Sulfapyridine: Sulfapyridine is treated with a nitrite source (e.g., sodium nitrite) in an acidic medium (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt.

-

Azo Coupling: The diazonium salt is then coupled with salicylic acid. The pH of the reaction mixture is crucial at this stage.

Factors Influencing Isomer Formation

The ratio of the desired 5-azo isomer to the 3-azo positional isomer is influenced by several factors:

-

pH: The pH of the coupling reaction mixture is a critical determinant of the regioselectivity. The phenoxide ion is a much stronger activating group than the undissociated hydroxyl group. At higher pH, the concentration of the phenoxide ion increases, which can influence the position of electrophilic attack.

-

Temperature: While the diazotization step requires low temperatures to prevent the decomposition of the diazonium salt, the temperature of the coupling reaction can also affect the isomer ratio.

-

Solvent: The choice of solvent can influence the solubility of the reactants and the transition state energies of the competing reaction pathways.

While specific quantitative data on the effect of these parameters on the isomer ratio is not extensively published, it is understood that careful control of the reaction conditions is necessary to minimize the formation of the 3-azo isomer.

Analytical Characterization and Separation

The identification and quantification of sulfasalazine and its positional isomers require robust analytical methodologies. A combination of chromatographic and spectroscopic techniques is typically employed.

Analytical Methods Overview

| Technique | Purpose |

| Thin-Layer Chromatography (TLC) | Rapid qualitative analysis and monitoring of reaction progress. |

| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of sulfasalazine and its impurities, including positional isomers. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns for structural elucidation. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structural characterization of the isomers. |

| Infrared (IR) and Ultraviolet (UV) Spectroscopy | Functional group analysis and preliminary identification. |

Quantitative Data from Analytical Methods

The following table summarizes typical data obtained from the analysis of sulfasalazine and its 3-azo isomer.

| Parameter | Sulfasalazine (5-azo isomer) | 3-[[p-(2-pyridylsulfamoyl)phenyl]azo]salicylic acid |

| Molecular Formula | C₁₈H₁₄N₄O₅S | C₁₈H₁₄N₄O₅S |

| Molecular Weight | 398.39 g/mol | 398.39 g/mol |

| Typical HPLC Retention Time | Varies with method | Typically shorter than the 5-azo isomer |

| ¹H NMR (DMSO-d₆, δ ppm) | Aromatic protons consistent with 1,2,4-trisubstituted benzene ring | Aromatic protons consistent with 1,2,3-trisubstituted benzene ring |

| ¹³C NMR (DMSO-d₆, δ ppm) | Distinct chemical shifts for the salicylic acid moiety | Different chemical shifts for the salicylic acid moiety compared to the 5-azo isomer |

| Mass Spectrum (m/z) | [M+H]⁺ at 399.08 | [M+H]⁺ at 399.08 |

Experimental Protocols

The following sections provide detailed, representative protocols for the synthesis, separation, and characterization of sulfasalazine and its positional isomer.

Synthesis of a Mixture of Sulfasalazine and its 3-azo Isomer

This protocol is designed to produce a mixture of the isomers for analytical and further purification purposes.

Materials:

-

Sulfapyridine

-

Sodium Nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Salicylic Acid

-

Sodium Hydroxide (NaOH)

-

Ice

-

Distilled Water

-

Ethanol

Procedure:

-

Diazotization:

-

Suspend sulfapyridine (1 mole equivalent) in a mixture of concentrated HCl and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 mole equivalent) dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization. The resulting solution contains the diazonium salt of sulfapyridine.

-

-

Coupling:

-

In a separate beaker, dissolve salicylic acid (1 mole equivalent) in an aqueous solution of sodium hydroxide.

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution to the salicylic acid solution with vigorous stirring, maintaining the temperature below 10 °C. The pH should be maintained in the alkaline range (pH 8-9) by the addition of NaOH solution if necessary.

-

A colored precipitate (a mixture of sulfasalazine and its isomer) will form.

-

Continue stirring the reaction mixture for 2-3 hours, allowing it to slowly warm to room temperature.

-

-

Isolation:

-

Filter the precipitate using a Buchner funnel.

-

Wash the filter cake with cold water until the filtrate is neutral.

-

Recrystallize the crude product from a suitable solvent system (e.g., aqueous ethanol) to obtain a purified mixture of the isomers.

-

Dry the product in a vacuum oven at 60 °C.

-

Separation of Positional Isomers by Preparative HPLC

Instrumentation:

-

Preparative HPLC system with a UV detector.

-

C18 reverse-phase preparative column.

Mobile Phase:

-

A gradient of acetonitrile and water containing a suitable buffer (e.g., ammonium acetate or formic acid) to maintain a consistent pH. The exact gradient will need to be optimized.

Procedure:

-

Sample Preparation: Dissolve the synthesized mixture of isomers in a suitable solvent (e.g., a mixture of the mobile phase).

-

Method Development (Analytical Scale): First, develop a separation method on an analytical scale HPLC to determine the optimal mobile phase composition and gradient to achieve baseline separation of the two isomers.

-

Scale-Up to Preparative HPLC:

-

Equilibrate the preparative column with the initial mobile phase conditions.

-

Inject a concentrated solution of the isomer mixture.

-

Run the preparative HPLC using the optimized gradient method.

-

Monitor the elution of the isomers using the UV detector at a suitable wavelength (e.g., 360 nm).

-

-

Fraction Collection: Collect the fractions corresponding to each isomer peak.

-

Solvent Evaporation: Evaporate the solvent from the collected fractions under reduced pressure to obtain the isolated isomers.

Characterization by NMR Spectroscopy

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Dissolve a small amount of the isolated isomer in a suitable deuterated solvent (e.g., DMSO-d₆).

Procedure:

-

Acquire ¹H NMR and ¹³C NMR spectra for each isolated isomer.

-

Analyze the spectra to confirm the substitution pattern on the salicylic acid ring. The splitting patterns and chemical shifts of the aromatic protons will be distinct for the 5-azo and 3-azo isomers.

Biological Significance and Signaling Pathways

While sulfasalazine's mechanism of action is well-studied, there is a significant lack of published data on the specific biological activities of its positional isomers.

Known Mechanism of Action of Sulfasalazine

Sulfasalazine is known to inhibit the nuclear factor kappa B (NF-κB) signaling pathway.[1][2] NF-κB is a key transcription factor involved in the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. The intact sulfasalazine molecule, rather than its metabolites, is believed to be responsible for this inhibitory effect.[1][2][3]

Caption: NF-κB Signaling Pathway and the inhibitory action of Sulfasalazine.

Proposed Experimental Workflow for Isomer Activity

Given the absence of direct data, the following workflow is proposed to assess the biological activity of the 3-azo positional isomer in comparison to sulfasalazine.

Caption: Proposed workflow for evaluating the biological activity of sulfasalazine isomers.

Conclusion

The discovery and characterization of positional isomers in drug synthesis are critical for ensuring the quality, safety, and efficacy of pharmaceutical products. In the case of sulfasalazine, the formation of the 3-azo isomer is a known outcome of the manufacturing process. This technical guide has provided a comprehensive overview of the synthetic factors influencing its formation, detailed analytical protocols for its separation and identification, and a proposed framework for investigating its biological activity. While further research is needed to fully elucidate the pharmacological profile of this and other related substances, the methodologies and information presented herein serve as a valuable resource for scientists and researchers in the field of drug development and pharmaceutical analysis. Continued vigilance and rigorous analytical characterization are essential to maintain the high standards of drug quality and patient safety.

References

- 1. Suppression of NF-kappaB activity by sulfasalazine is mediated by direct inhibition of IkappaB kinases alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sulfasalazine: a potent and specific inhibitor of nuclear factor kappa B - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of nuclear factor kappa B and induction of apoptosis in T-lymphocytes by sulfasalazine - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Isomer: A Technical Examination of the Potential Biological Activity of Sulfasalazine 3-Isomer

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sulfasalazine, a cornerstone in the management of inflammatory bowel disease and rheumatoid arthritis, is a prodrug metabolized into the active moieties sulfapyridine and 5-aminosalicylic acid (5-ASA).[1][2][3] While the pharmacology of the parent drug and its primary metabolites is well-documented, a significant knowledge gap exists concerning its structural isomers. This technical guide addresses the potential biological activity of a specific positional isomer, sulfasalazine 3-isomer (CAS 66364-71-4).[4][5] Despite a thorough review of the scientific literature, no studies detailing the biological activity, pharmacological effects, or therapeutic potential of this compound have been identified.

This document, therefore, serves a dual purpose. Firstly, it transparently communicates the current void in the research landscape regarding this specific isomer. Secondly, it provides a comprehensive technical overview of the established biological activities of the parent sulfasalazine molecule and its key metabolites. This foundational knowledge is presented to offer a framework for potential future investigations into the 3-isomer. We will delineate the known signaling pathways influenced by sulfasalazine, present hypothetical experimental workflows for assessing the isomer's activity, and provide detailed experimental protocols that could be adapted for its study. All discussions of biological activity and associated data herein pertain exclusively to sulfasalazine and its principal metabolites, sulfapyridine and 5-ASA.

Chemical Identity of Sulfasalazine and its 3-Isomer

Sulfasalazine is chemically known as 2-hydroxy-5-[[4-(pyridin-2-ylsulfamoyl)phenyl]diazenyl]benzoic acid.[6] The 3-isomer, in contrast, is identified as 2-Hydroxy-3-[2-[4-[(2-pyridinylamino)sulfonyl]phenyl]diazenyl]benzoic Acid.[4] The key structural difference lies in the position of the azo linkage on the salicylic acid moiety.

| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Sulfasalazine | 2-hydroxy-5-[[4-(pyridin-2-ylsulfamoyl)phenyl]diazenyl]benzoic acid | 599-79-1 | C₁₈H₁₄N₄O₅S | 398.4 |

| This compound | 2-Hydroxy-3-[2-[4-[(2-pyridinylamino)sulfonyl]phenyl]diazenyl]benzoic Acid | 66364-71-4 | C₁₈H₁₄N₄O₅S | 398.39 |

Established Biological Activity of Sulfasalazine and its Metabolites

The therapeutic effects of sulfasalazine are primarily attributed to its metabolites, sulfapyridine and 5-aminosalicylic acid (5-ASA), which are formed by the action of bacterial azoreductases in the colon.[2][7] The parent drug itself has limited absorption and activity.[2]

Anti-inflammatory and Immunomodulatory Mechanisms

The collective actions of sulfasalazine and its metabolites result in a broad spectrum of anti-inflammatory and immunomodulatory effects.[8]

-

Inhibition of NF-κB: Sulfasalazine is a known inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of pro-inflammatory gene expression.[9]

-

Modulation of Arachidonic Acid Metabolism: The drug and its metabolites can influence the production of prostaglandins and leukotrienes from arachidonic acid, though the precise effects are complex.[10][11]

-

Scavenging of Reactive Oxygen Species (ROS): 5-ASA, in particular, is a potent scavenger of free radicals, which contributes to its localized anti-inflammatory effects in the colon.[3][12]

-

Inhibition of Cytokine Release: Sulfasalazine and its metabolites have been shown to inhibit the release of several pro-inflammatory cytokines, including IL-1, IL-6, and TNF-α.[8][9]

-

Inhibition of the Cystine-Glutamate Antiporter (System Xc-): This action can induce ferroptosis, a form of programmed cell death, which may contribute to its effects in certain cancers.

Quantitative Data on Sulfasalazine Activity

No quantitative data on the biological activity of this compound is currently available. The following table summarizes known data for the parent compound.

| Target | Action | Assay System | Value | Reference |

| NF-κB | Inhibition of activation | In vitro | - | |

| Cystine-glutamate antiporter (System Xc-) | Inhibition | In vitro | - | |

| Folate transporter 1 (SLC19A1) | Inhibition | In vitro | - |

Signaling Pathways Modulated by Sulfasalazine

The following diagram illustrates the established signaling pathways affected by sulfasalazine and its metabolites. It is important to reiterate that the involvement of the 3-isomer in these pathways is unknown.

Hypothetical Experimental Workflow for Assessing the Biological Activity of this compound

Should research on the this compound be undertaken, a systematic approach would be required to characterize its biological activity. The following diagram outlines a logical experimental workflow.

References

- 1. Sulfasalazine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sulfasalazine - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Sulfasalazine? [synapse.patsnap.com]

- 4. scbt.com [scbt.com]

- 5. This compound | C18H14N4O5S | CID 135565450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Sulfasalazine | C18H14N4O5S | CID 5339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Sulfasalazine. Pharmacology, clinical use, toxicity, and related new drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Sulfasalazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Pharmacological and biochemical actions of sulphasalazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sulfasalazine - LKT Labs [lktlabs.com]

sulfasalazine 3-isomer as a potential impurity in pharmaceuticals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfasalazine, a disease-modifying antirheumatic drug (DMARD), is a cornerstone in the management of inflammatory conditions such as rheumatoid arthritis and ulcerative colitis. Its therapeutic effect is primarily mediated through its metabolites, sulfapyridine and 5-aminosalicylic acid, which collectively exert anti-inflammatory and immunomodulatory effects. The synthesis of sulfasalazine, a complex multi-step process, can give rise to several process-related impurities. Among these, the sulfasalazine 3-isomer, also known as 3-[[p-(2-pyridylsulfamoyl)phenyl]azo]salicylic acid or Sulfasalazine EP Impurity F, is a critical positional isomer that requires careful monitoring and control in the final drug substance. This technical guide provides a comprehensive overview of the this compound, including its formation, analytical characterization, and potential biological significance.

Formation and Synthesis

The this compound is a process-related impurity that is primarily formed during the synthesis of sulfasalazine. The key synthetic step involves the diazotization of sulfapyridine, followed by a coupling reaction with salicylic acid.

In the intended reaction, the diazonium salt of sulfapyridine couples with salicylic acid at the 5-position of the salicylic acid ring, which is activated by the hydroxyl and carboxyl groups, leading to the formation of sulfasalazine. However, under certain reaction conditions, a competing reaction can occur where the coupling takes place at the 3-position of the salicylic acid ring, resulting in the formation of the this compound.[1]

Factors that can influence the formation of this positional isomer include the pH, temperature, and solvent system used during the coupling reaction. Careful optimization and control of these parameters are crucial to minimize the formation of the 3-isomer and ensure the purity of the final active pharmaceutical ingredient (API).

A general synthetic scheme for sulfasalazine, highlighting the potential formation of the 3-isomer, is presented below.

Physicochemical Properties

The physicochemical properties of the this compound are very similar to those of sulfasalazine, which can make their separation and independent quantification challenging.

| Property | Sulfasalazine | This compound |

| IUPAC Name | 2-hydroxy-5-[[4-(pyridin-2-ylsulfamoyl)phenyl]diazenyl]benzoic acid | 2-hydroxy-3-[[4-(pyridin-2-ylsulfamoyl)phenyl]diazenyl]benzoic acid |

| CAS Number | 599-79-1 | 66364-71-4 |

| Molecular Formula | C₁₈H₁₄N₄O₅S | C₁₈H₁₄N₄O₅S |

| Molecular Weight | 398.39 g/mol | 398.39 g/mol |

Analytical Characterization

The detection and quantification of the this compound in the presence of the parent drug require highly specific and sensitive analytical methods. High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

A validated stability-indicating HPLC method is essential for the routine quality control of sulfasalazine.

Experimental Protocol: HPLC-UV Method

-

Column: XTerra® RP18 (4.6 mm × 250 mm; 5 μm) or equivalent C18 column.

-

Mobile Phase: A mixture of methanol and 10 mM ammonium acetate buffer (pH 7.0) in a 48:52 (v/v) ratio.

-

Flow Rate: 0.8 mL/min.

-

Detection: UV at 360 nm.

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient.

-

Sample Preparation: Dissolve the sample in a mixture of alcohol and 2 M ammonium hydroxide (4:1) to a concentration of 10 mg/mL.

Under these conditions, sulfasalazine and its 3-isomer can be effectively separated, allowing for their individual quantification. The method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, and robustness.

Thin-Layer Chromatography (TLC)

TLC is a simpler and more rapid technique that can be used for the qualitative identification and semi-quantitative estimation of the 3-isomer.

Experimental Protocol: TLC-Densitometric Method

-

Stationary Phase: TLC plates pre-coated with silica gel 60 F254.

-

Mobile Phase: A mixture of ethyl acetate, methanol, and 25% ammonia in a 10:7:3 (v/v/v) ratio.

-

Application Volume: 10 µL of a 10 mg/mL solution of the sample in a mixture of alcohol and 2 M ammonium hydroxide (4:1).

-

Development: In an unequilibrated chamber until the solvent front has moved about three-fourths of the length of the plate.

-

Detection: Densitometric scanning at 360 nm.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the highest level of sensitivity and selectivity for the identification and quantification of the this compound, especially at trace levels.

Experimental Protocol: LC-MS/MS Method

-

Chromatographic System: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer.

-

Column: A suitable C18 column, such as an Agilent Poroshell EC-C18 (3.0 × 100 mm, 2.7 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile:methanol (90:10, v/v) with 0.1% formic acid.

-

Gradient Elution: A suitable gradient program to achieve separation.

-

Flow Rate: 0.450 mL/min.

-

Ionization Source: Electrospray ionization (ESI) in positive or negative mode.

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both sulfasalazine and its 3-isomer.

Biological Significance and Pharmacopeial Limits

The biological activity and potential toxicity of the this compound have not been extensively studied. However, as a positional isomer of an active drug, it is crucial to control its levels in the final pharmaceutical product. The main mechanism of action of sulfasalazine is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[2][3][4][5] It is plausible that the 3-isomer may also interact with this pathway, but its specific activity (agonist, antagonist, or inactive) is unknown. The absence of such data necessitates a conservative approach to its control as an impurity.

Pharmacopeial monographs provide specifications for the control of impurities in drug substances and products. The United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) have monographs for sulfasalazine.[6][7] While the USP monograph specifies a general limit for "Chromatographic purity," the European Pharmacopoeia specifically lists "Sulfasalazine impurity F" (the 3-isomer) and may have a defined acceptance criterion. It is imperative for manufacturers to consult the current versions of these pharmacopeias for the specific limits.

| Pharmacopeia | Impurity Designation | Typical Limit (Consult current monograph) |

| European Pharmacopoeia (EP) | Sulfasalazine Impurity F | Specified limit |

| United States Pharmacopeia (USP) | Related Compounds | General and individual unspecified impurity limits |

Signaling Pathway

The primary mechanism of action of sulfasalazine involves the inhibition of the NF-κB signaling pathway. This pathway plays a central role in the inflammatory response by regulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.

Conclusion

The this compound is a critical process-related impurity that must be effectively controlled to ensure the quality, safety, and efficacy of sulfasalazine drug products. Its formation as a positional isomer during the coupling reaction necessitates robust process controls and the use of specific and validated analytical methods for its detection and quantification. While the specific biological effects of the 3-isomer are not yet fully elucidated, its structural similarity to the active drug warrants strict adherence to pharmacopeial limits and a thorough understanding of its potential impact. This technical guide provides a foundational understanding for researchers and drug development professionals to address the challenges associated with this impurity in the pharmaceutical manufacturing of sulfasalazine.

References

- 1. Characterization of impurities in sulfasalazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Suppression of NF-kappaB activity by sulfasalazine is mediated by direct inhibition of IkappaB kinases alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Sulfasalazine | NFkB/IkB Inhibitors: R&D Systems [rndsystems.com]

- 5. Inhibition of nuclear factor kappa B and induction of apoptosis in T-lymphocytes by sulfasalazine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. drugfuture.com [drugfuture.com]

- 7. uspbpep.com [uspbpep.com]

An In-depth Technical Guide on the Physicochemical Properties of Sulfasalazine and its 3-Isomer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfasalazine, a cornerstone in the management of inflammatory bowel disease and rheumatoid arthritis, is a prodrug that undergoes metabolic activation in the colon. Its synthesis, however, can result in the formation of positional isomers, including the 3-isomer, formally known as 2-hydroxy-3-[[4-(pyridin-2-ylsulfamoyl)phenyl]diazenyl]benzoic acid. This isomer, also identified as Sulfasalazine EP Impurity F, represents a critical quality attribute to monitor during drug manufacturing. Understanding the distinct physicochemical properties of this isomer is paramount for developing robust analytical methods for its detection and control, ensuring the safety and efficacy of the final drug product. This technical guide provides a comprehensive overview and comparison of the known physicochemical properties of sulfasalazine and its 3-isomer, details the experimental protocols for their characterization, and visualizes key chemical information.

Introduction

Sulfasalazine is an azo-linked conjugate of sulfapyridine and 5-aminosalicylic acid (5-ASA). The therapeutic efficacy of sulfasalazine is primarily attributed to the anti-inflammatory actions of 5-ASA, which is released in the colon through the reductive cleavage of the azo bond by gut bacteria. The parent drug itself has limited systemic absorption.

The manufacturing process of sulfasalazine involves a diazotization reaction of sulfapyridine followed by coupling with salicylic acid.[1] During this coupling reaction, in addition to the desired 5-isomer (sulfasalazine), the formation of the 3-isomer is a potential outcome. As a process-related impurity, the 3-isomer's presence in the final active pharmaceutical ingredient (API) must be carefully controlled. This necessitates a thorough understanding of its chemical and physical characteristics in comparison to the parent drug.

Chemical Structures

The chemical structures of sulfasalazine (5-isomer) and its 3-isomer are depicted below. Both are positional isomers with the same molecular formula and weight.

References

In Vitro Screening of Sulfasalazine 3-Isomer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfasalazine, a well-established anti-inflammatory drug, is a conjugate of sulfapyridine and 5-aminosalicylic acid. While the therapeutic actions of sulfasalazine and its primary metabolites are extensively studied, the biological activities of its positional isomers, including the 3-isomer (3-((4-(pyridin-2-ylsulfamoyl)phenyl)azo)salicylic acid), remain largely uncharacterized in publicly available literature. This technical guide provides a comprehensive framework for the in vitro screening of sulfasalazine 3-isomer, drawing upon the established knowledge of the parent compound and its analogues. The methodologies and signaling pathways detailed herein offer a robust starting point for investigating the potential therapeutic effects of this specific isomer.

Disclaimer: As of the latest literature review, specific quantitative data and experimental results for the in vitro screening of this compound are not available. The following protocols and data tables are presented as a guide for how such a screening campaign could be designed, based on the known biological activities of sulfasalazine.

Key Biological Activities of Sulfasalazine and Potential Screening Assays

Sulfasalazine is known to exert its effects through several mechanisms, primarily centered around the inhibition of the NF-κB signaling pathway and the induction of apoptosis. Therefore, a comprehensive in vitro screening cascade for the 3-isomer should focus on these core areas.

Table 1: Proposed In Vitro Screening Cascade for this compound

| Assay Type | Objective | Key Parameters to Measure | Cell Lines |

| Cell Viability/Cytotoxicity Assay | To determine the concentration range over which the 3-isomer affects cell survival. | IC50 (half-maximal inhibitory concentration) | Jurkat (T-lymphocyte), THP-1 (monocyte), Colon cancer cell lines (e.g., Caco-2, HT-29) |

| NF-κB Reporter Assay | To quantify the inhibitory effect of the 3-isomer on NF-κB transcriptional activity. | IC50 for inhibition of TNF-α or LPS-induced NF-κB activation | HEK293-NF-κB-luciferase stable cell line |

| Apoptosis Assay | To determine if the 3-isomer induces programmed cell death. | Percentage of apoptotic cells (Annexin V/PI staining) | Jurkat, primary T-lymphocytes |

| Caspase Activity Assay | To investigate the mechanism of apoptosis induction. | Caspase-3/7, -8, -9 activity | Jurkat |

| IKK Kinase Assay | To determine if the 3-isomer directly inhibits IκB kinase (IKK), a key upstream regulator of NF-κB. | IC50 for inhibition of IKKα and IKKβ activity | Cell-free assay with recombinant IKKα/β |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cell line of interest (e.g., Jurkat)

-

Complete culture medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells (medium with the same concentration of solvent as the highest compound concentration).

-

Incubate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified atmosphere.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

NF-κB Reporter Assay

This assay utilizes a cell line stably transfected with a reporter gene (e.g., luciferase) under the control of an NF-κB response element.

Materials:

-

HEK293-NF-κB-luciferase stable cell line

-

Complete culture medium

-

This compound

-

NF-κB activator (e.g., TNF-α at 10 ng/mL or LPS at 1 µg/mL)

-

Luciferase assay reagent

-

96-well white, clear-bottom microplates

-

Luminometer

Protocol:

-

Seed HEK293-NF-κB-luciferase cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with the NF-κB activator for 6 hours.

-

Lyse the cells and measure luciferase activity according to the manufacturer's instructions.

-

Normalize the luciferase activity to a control for cell viability (e.g., a parallel MTT assay).

-

Calculate the percentage of inhibition of NF-κB activity and determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cell line of interest (e.g., Jurkat)

-

Complete culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Protocol:

-

Treat cells with various concentrations of this compound for 24 hours.

-

Harvest the cells by centrifugation.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Signaling Pathways and Visualization

The primary signaling pathway inhibited by sulfasalazine is the canonical NF-κB pathway. The following diagrams illustrate this pathway and a general experimental workflow for screening the 3-isomer.

Caption: Canonical NF-κB Signaling Pathway and the putative inhibitory point of this compound.

Caption: Proposed experimental workflow for the in vitro screening of this compound.

Conclusion

While direct experimental data for the this compound is currently lacking in the scientific literature, this guide provides a robust framework for its systematic in vitro evaluation. By focusing on the known biological activities of the parent compound, researchers can efficiently screen this isomer for potential anti-inflammatory and pro-apoptotic effects. The detailed protocols and visualized pathways serve as a comprehensive starting point for drug development professionals to explore the therapeutic potential of this novel chemical entity. Future studies are warranted to generate specific data for the 3-isomer and to understand its unique pharmacological profile.

Preliminary Toxicological Assessment of Sulfasalazine and its Metabolites

Disclaimer: A thorough review of publicly available scientific literature and databases yielded no specific toxicological data for a compound identified as "sulfasalazine 3-isomer." Therefore, this document provides a comprehensive preliminary toxicological assessment of the parent drug, sulfasalazine, and its primary, well-characterized metabolites: sulfapyridine and 5-aminosalicylic acid (5-ASA). The toxicological profile of sulfasalazine is largely attributed to the systemic effects of sulfapyridine.

This technical guide is intended for researchers, scientists, and drug development professionals.

Executive Summary

Sulfasalazine is a disease-modifying antirheumatic drug (DMARD) used in the treatment of inflammatory bowel disease and rheumatoid arthritis. Following oral administration, approximately 90% of the dose reaches the colon, where it is cleaved by bacterial azoreductases into its constituent metabolites, sulfapyridine and 5-aminosalicylic acid (mesalazine).[1] While 5-ASA is the therapeutically active moiety in inflammatory bowel disease, exerting a local effect in the colon, sulfapyridine is absorbed systemically and is responsible for many of the observed adverse effects.[2][3] The toxicity profile of sulfasalazine is multifaceted, encompassing hypersensitivity reactions, hematological disorders, hepatotoxicity, and potential reproductive toxicity. This assessment summarizes the key toxicological findings from in vitro and in vivo studies and outlines standard experimental protocols for evaluating such effects.

Toxicological Profile

The adverse reactions to sulfasalazine are common, occurring in about one-third of patients, and are often related to serum levels of sulfapyridine.[1][4]

Hypersensitivity and Dermatological Reactions

Severe and life-threatening skin reactions have been reported with sulfasalazine use. These include Stevens-Johnson syndrome (SJS), toxic epidermal necrolysis (TEN), and Drug Reaction with Eosinophilia and Systemic Symptoms (DRESS).[5][6] These reactions are idiosyncratic and not dose-related.

Hematological Toxicity

Sulfasalazine can induce a range of hematological abnormalities.

-

Anemia: Hemolytic anemia, particularly in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency, can occur due to oxidative stress.[5] Megaloblastic anemia can result from sulfasalazine's interference with folate absorption and metabolism.[1][5]

-

Myelosuppression: Agranulocytosis, leukopenia, and immune thrombocytopenia are rare but serious adverse effects.[1][5][6] Regular blood count monitoring is recommended during the initial months of therapy.[4]

Hepatic and Renal Toxicity

-

Hepatotoxicity: Sulfasalazine-induced liver injury (DILI) is a known adverse event, ranging from mild elevations in liver enzymes to severe hepatitis and, in rare cases, fulminant hepatic failure requiring transplantation.[4][7][8] The pattern of liver injury can be hepatocellular, cholestatic, or mixed.[8] The risk of serious hepatotoxicity appears to be highest within the first few months of treatment.[4]

-

Nephrotoxicity: Renal complications are less common but can include crystalluria, hematuria, and interstitial nephritis.[4] In animal studies, sulfasalazine administration has been shown to cause renal injury characterized by interstitial inflammation and tubular atrophy.[7]

Reproductive and Developmental Toxicity

-

Male Infertility: Sulfasalazine can cause oligospermia and temporary infertility in males, which is reversible upon discontinuation of the drug.[1]

-

Developmental Toxicity: Animal studies in rats and mice have suggested that sulfasalazine may cause skeletal abnormalities and cleft palate in fetuses.[9]

Quantitative Toxicological Data

The following tables summarize key quantitative data from preclinical and clinical studies.

Table 1: In Vivo Animal Toxicity Data

| Species | Route of Administration | Dose | Observed Effects | Reference |

| Mouse | Oral (single dose) | >15 g/kg | LD50 > maximum tolerated dose | [4] |

| Rat | Oral (single dose) | >7.5 g/kg | LD50 > maximum tolerated dose | [4] |

| Rabbit | Oral (single dose) | >7.5 g/kg | LD50 > maximum tolerated dose | [4] |

| Rat | Oral (14 days) | 600 mg/kg/day | Increased serum creatinine, ALT, AST, LDH, ALP; renal interstitial inflammation, tubular atrophy; hepatic and renal oxidative stress. | [7] |

| B6C3F1 Mice | Oral (single dose) | 67.5 - 2700 mg/kg | Dose-dependent plasma concentrations of sulfasalazine and its metabolites. | [10][11] |

| B6C3F1 Mice | Oral (multiple doses) | 675, 1350, 2700 mg/kg/day | Accumulation of sulfapyridine in both sexes. | [10][11] |

LD50: Lethal Dose, 50%; ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase; LDH: Lactate Dehydrogenase; ALP: Alkaline Phosphatase.

Table 2: In Vitro Cytotoxicity Data

| Cell Type | Compound | Concentration | Endpoint | Observed Effect | Reference |

| Human Dermal Fibroblasts (HDF) | Sulfasalazine | 940 µM | IC50 | Increased cell toxicity compared to nanoformulation. | [12][13] |

| Human Dermal Fibroblasts (HDF) | Sulfasalazine-loaded nanoformulation | ~240 µM | IC50 | Increased cell toxicity compared to sulfasalazine alone. | [12][13] |

| Human Erythrocytes | Sulfapyridine hydroxylamine | 10-500 µM | Methaemoglobin formation | Concentration-dependent increase (2.9%-24.4%). | [14] |

| Human Mononuclear Leucocytes | Sulfapyridine hydroxylamine | 10-500 µM | Cytotoxicity | Concentration-dependent increase (5.4%-51.4%). | [14] |

IC50: Half-maximal inhibitory concentration.

Experimental Protocols

In Vivo Hepatotoxicity and Nephrotoxicity Assessment in Rodents

This protocol is based on methodologies described in studies evaluating sulfasalazine-induced organ injury.[7]

-

Animal Model: Male Sprague-Dawley rats.

-

Dosing: Administer sulfasalazine orally (e.g., 600 mg/kg) daily for 14 consecutive days. A control group receives the vehicle.

-

Sample Collection: On day 15, 24 hours after the last dose, collect blood samples via cardiac puncture for serum analysis. Euthanize animals and collect liver and kidney tissues.

-

Serum Biomarker Analysis: Measure markers of liver injury (ALT, AST, ALP, LDH) and kidney injury (creatinine) using standard spectrophotometric or immunoassay methods.[15]

-

Oxidative Stress Assessment: Homogenize a portion of the liver and kidney tissue to measure levels of reactive oxygen species (ROS), lipid peroxidation (e.g., malondialdehyde assay), and glutathione (GSH) levels.

-

Histopathology: Fix liver and kidney tissues in 10% formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). Examine sections for evidence of inflammation, necrosis, and other pathological changes.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing cell viability and is relevant to studies on sulfasalazine's effects on cell lines.[12][13]

-

Cell Culture: Plate human cell lines (e.g., Human Dermal Fibroblasts) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Expose the cells to various concentrations of the test compound (e.g., sulfasalazine) and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Signaling Pathways and Mechanisms of Toxicity

Inhibition of NF-κB Signaling Pathway

Sulfasalazine is known to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[16] NF-κB is a key regulator of the inflammatory response. By inhibiting NF-κB, sulfasalazine can suppress the expression of pro-inflammatory cytokines and adhesion molecules.[16] This is a primary mechanism of its therapeutic effect but may also contribute to certain toxicities.

References

- 1. Sulfasalazine - Wikipedia [en.wikipedia.org]

- 2. acpjournals.org [acpjournals.org]

- 3. Sulfasalazine. Pharmacology, clinical use, toxicity, and related new drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.hres.ca [pdf.hres.ca]

- 5. Frontiers | Safety assessment of sulfasalazine: a pharmacovigilance study based on FAERS database [frontiersin.org]

- 6. Safety assessment of sulfasalazine: a pharmacovigilance study based on FAERS database - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sulfasalazine-induced renal and hepatic injury in rats and the protective role of taurine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Toxicokinetics of sulfasalazine (salicylazosulfapyridine) and its metabolites in B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. eprints.ums.edu.my [eprints.ums.edu.my]

- 14. Direct and metabolism-dependent toxicity of sulphasalazine and its principal metabolites towards human erythrocytes and leucocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. myadlm.org [myadlm.org]

- 16. Sulfasalazine inhibits inflammation and fibrogenesis in pancreas via NF-κB signaling pathway in rats with oxidative stress-induced pancreatic injury - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation of sulfasalazine and its associated compounds. It covers the chemical synthesis, metabolic pathways, and degradation products of this important anti-inflammatory drug. Detailed experimental protocols, quantitative data, and visual representations of key processes are included to support researchers and professionals in the field of drug development and analysis.

Chemical Synthesis of Sulfasalazine

The primary method for synthesizing sulfasalazine involves a two-step process: the diazotization of sulfapyridine followed by a coupling reaction with 5-aminosalicylic acid (5-ASA).[1] This process forms the critical azo linkage (-N=N-) that characterizes the sulfasalazine molecule.

General Synthesis Pathway

The synthesis begins with the conversion of sulfapyridine to a diazonium salt. This is achieved by reacting sulfapyridine with sodium nitrite in the presence of a strong acid, typically hydrochloric acid, at low temperatures.[1] The resulting highly reactive diazonium salt is then immediately coupled with 5-ASA under slightly alkaline conditions to form sulfasalazine.[1]

Experimental Protocols

Several variations of the synthesis protocol exist, with differences in starting materials, solvents, and reaction conditions. Below are detailed methodologies from published literature and patents.

Protocol 1: Diazotization of Sulfapyridine and Coupling with 5-ASA [2][3]

-

Step 1: Diazotization

-

Dissolve sulfapyridine in an aqueous solution of hydrochloric acid.

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add a solution of sodium nitrite while maintaining the low temperature to form the diazonium salt. The reaction is typically allowed to proceed for 15-30 minutes.

-

-

Step 2: Coupling Reaction

-

In a separate vessel, dissolve 5-aminosalicylic acid in an aqueous solution of sodium hydroxide.

-

Slowly add the previously prepared diazonium salt solution to the 5-ASA solution, maintaining a controlled temperature.

-

The coupling reaction results in the precipitation of crude sulfasalazine.

-

-

Step 3: Purification

-

The crude sulfasalazine is collected by filtration.

-

Purification is achieved through recrystallization from a suitable solvent to obtain a product with a purity of 99.3% to 99.6%.[2]

-

Protocol 2: Synthesis from 4-Nitrososulfopyridine [4]

An alternative synthesis route avoids the use of unstable diazonium salts by starting with 4-nitrososulfopyridine.

-

Add 5-aminosalicylic acid to water and adjust the pH to 3 with hydrochloric acid, then heat to 30-35°C.

-

Prepare a solution of 4-nitrososulfopyridine in methanol.

-

Add the 4-nitrososulfopyridine solution dropwise to the 5-aminosalicylic acid solution at 30-35°C.

-

After the addition is complete, raise the temperature to 50°C and maintain it until the reaction is complete.

-

Cool the mixture to 0°C to crystallize the sulfasalazine.

-

Collect the product by suction filtration and dry. This method has reported yields of up to 92.5%.[4]

Synthesis Yields

The yield of sulfasalazine synthesis can vary depending on the specific protocol and reaction conditions.

| Method | Starting Materials | Yield | Purity | Reference |

| Diazotization/Coupling | Sulfapyridine, 5-ASA | 92.5% - 94.6% | 99.3% - 99.6% | [2] |

| 4-Nitrososulfopyridine Condensation | 4-Nitrososulfopyridine, 5-ASA | 46.3% - 92.5% | Not Specified | [4] |

Metabolism of Sulfasalazine

Sulfasalazine is a prodrug, meaning it is administered in an inactive form and is metabolized in the body to produce the active therapeutic compounds.[5] The majority of an oral dose of sulfasalazine reaches the colon intact, where it is metabolized by intestinal bacteria.[6][7]

The primary metabolic step is the cleavage of the azo bond by bacterial azoreductases.[8] This cleavage releases two primary metabolites: sulfapyridine (SP) and 5-aminosalicylic acid (5-ASA).[5][6][7]

-

5-Aminosalicylic Acid (5-ASA): This is the main active moiety responsible for the anti-inflammatory effects in the colon. A large portion of 5-ASA is not absorbed and is excreted in the feces.[8] The absorbed fraction is acetylated in the liver to N-acetyl-5-aminosalicylic acid (Ac-5-ASA) and then excreted in the urine.[6][8]

-

Sulfapyridine (SP): Most of the sulfapyridine is absorbed from the colon and undergoes extensive metabolism in the liver.[8] This includes hydroxylation, glucuronidation, and acetylation to form N-acetylsulfapyridine (AcSP).[9][10] The rate of acetylation is dependent on the individual's acetylator phenotype (fast or slow).[9][11]

Below is a diagram illustrating the metabolic pathway of sulfasalazine.

Caption: Metabolic pathway of sulfasalazine in the body.

Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters of sulfasalazine and its major metabolites.

| Compound | Bioavailability | Peak Plasma Concentration (Cmax) | Time to Peak (Tmax) | Elimination Half-life | Reference |

| Sulfasalazine | <15% (oral) | 6 µg/mL | 3-12 hours | 7.6 ± 3.4 hours | [9][12] |

| Sulfapyridine | ~60% | Variable (8-22 µg/mL in RA patients) | ~10 hours | 10.4 hours (fast acetylators), 14.8 hours (slow acetylators) | [8][9][12] |

| 5-ASA | 10-30% | ~2 µg/mL | ~10 hours | 0.5-1.5 hours | [10][12] |

| N-acetyl-5-ASA | - | 0.5 ± 0.2 µM (rectal SSZ) | 12 hours (rectal SSZ) | 5-10 hours | [8][10] |

Degradation of Sulfasalazine

Forced degradation studies are essential to understand the stability of a drug substance and to identify potential degradation products.

Stability Profile

Sulfasalazine has been found to be relatively stable under various stress conditions, including hydrolysis in acidic and neutral water, oxidation with 30% H₂O₂, dry heat, and photolysis.[13][14][15] However, it shows degradation under alkaline hydrolysis, forming a single minor degradation product.[13][14][15]

Experimental Protocol for Forced Degradation Study[13][14][15]

-

Acid Hydrolysis: 0.1 M HCl at 80°C for 2 hours.

-

Alkaline Hydrolysis: 0.1 M NaOH at 80°C for 30 minutes.

-

Neutral Hydrolysis: Water at 80°C for 2 hours.

-

Oxidative Degradation: 30% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Dry heat at 60°C for 24 hours.

-

Photolytic Degradation: Exposure to UV light (254 nm) and cool white fluorescent light for 24 hours.

The analysis of the stressed samples is typically performed using a stability-indicating HPLC method.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for the determination of sulfasalazine and its related compounds in both bulk drug substances and biological fluids.[16][17][18]

Experimental Protocol for HPLC Analysis of Sulfasalazine and Metabolites

The following is a representative HPLC method for the simultaneous determination of sulfasalazine, sulfapyridine, and N-acetylsulfapyridine in human serum.[16]

-

Sample Preparation:

-

Mix serum with acetonitrile containing an internal standard (e.g., sulfamethazine) and an ion-pairing agent (e.g., tetraethylammonium chloride).

-

Centrifuge to precipitate proteins.

-

Concentrate the acetonitrile extract before injection.

-

-

Chromatographic Conditions:

-

Column: Polymer-based column.

-

Mobile Phase: A suitable mixture of organic and aqueous phases, often with an ion-pairing agent.

-